3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused pyridine-pyrimidine core. Its structure includes a piperidin-4-yl group substituted with a 2-bromo-5-methoxybenzoyl moiety. This substitution pattern is critical for its biological activity, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
3-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-28-14-4-5-17(21)16(11-14)19(26)24-9-6-13(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRIJQVWGGKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation: Pyrido[2,3-d]Pyrimidin-4(3H)-one Synthesis
The pyrido-pyrimidinone core is synthesized via condensation of 3-aminopyridine-4-carboxylic acid derivatives with amidine compounds under nucleophilic catalysis.
- Reactants :
- 3-Aminopyridine-4-carboxylic acid (1 equiv)
- Amidines (e.g., acetamidine hydrochloride, 4 equiv)
- Sodium acetate (3 equiv) as catalyst
Conditions :
- Solvent: Ethylene glycol monomethyl ether
- Temperature: 120°C (reflux)
- Duration: 6–8 hours
Workup :
- Post-reaction dilution with water
- Ethyl acetate extraction (×2)
- Concentration and recrystallization
Key Data :
| Amidine Type | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetamidine HCl | 86 | 98.5 |
| Guanidine carbonate | 88 | 97.8 |
This step achieves cyclization via nucleophilic attack of the amidine on the carboxylic acid, followed by dehydration.
Piperidine Substitution and Benzoylation
The piperidine moiety is introduced via nucleophilic aromatic substitution or coupling reactions.
Step 1: Piperidin-4-yl Intermediate Synthesis
Reacting the pyrido-pyrimidinone core with 4-chloropiperidine in DMF at 80°C for 12 hours yields the piperidin-4-yl intermediate (75% yield).
Step 2: Benzoylation with 2-Bromo-5-Methoxybenzoyl Chloride
- Reactants :
- Piperidin-4-yl intermediate (1 equiv)
- 2-Bromo-5-methoxybenzoyl chloride (1.2 equiv)
- Triethylamine (2 equiv) as base
Conditions :
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature
- Duration: 4 hours
Workup :
- Aqueous NaHCO₃ wash
- Column chromatography (SiO₂, ethyl acetate/hexane)
Reaction Efficiency :
| Equiv of Benzoyl Chloride | Yield (%) |
|---|---|
| 1.0 | 68 |
| 1.2 | 82 |
| 1.5 | 78 (with side products) |
Excess benzoyl chloride minimizes residual piperidine but risks diacylation.
Optimization and Mechanistic Insights
Catalytic Role of Sodium Acetate
Sodium acetate enhances cyclization by deprotonating the amidine, increasing nucleophilicity. Comparative studies show:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Sodium acetate | 88 | 6 |
| Potassium carbonate | 72 | 10 |
| No catalyst | <30 | 24 |
Acetate’s mild basicity prevents ester hydrolysis, common in stronger bases.
Solvent Effects on Cyclization
Ethylene glycol monomethyl ether outperforms polar aprotic solvents:
| Solvent | Yield (%) |
|---|---|
| Ethylene glycol monomethyl ether | 88 |
| DMF | 65 |
| THF | 58 |
High boiling point and polarity facilitate reflux without side reactions.
Challenges and Troubleshooting
Byproduct Formation
- Diacylated byproducts : Occur with excess benzoyl chloride (>1.5 equiv). Mitigated by slow addition at 0°C.
- Oxidative degradation : The pyrimidinone core is sensitive to strong oxidants. Use inert atmospheres (N₂/Ar) during reflux.
Scalability and Industrial Relevance
The patented method demonstrates scalability:
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 88 | 98.5 |
| 10 | 85 | 97.2 |
| 50 | 83 | 96.8 |
Ethylene glycol monomethyl ether’s low cost and recyclability make it industrially viable.
Chemical Reactions Analysis
3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the brominated benzoyl group, converting it to a less oxidized state.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.
- Reagent in Organic Reactions : It is utilized in various organic reactions, including nucleophilic substitutions and cyclization processes.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, warranting further investigation into its mechanisms and efficacy against viral pathogens.
- Anticancer Potential : The compound shows promise in inhibiting cancer cell proliferation, particularly in specific cancer types, through mechanisms such as apoptosis induction.
Medicine
- Therapeutic Agent for Neurodegenerative Disorders : Ongoing research is exploring its potential as a treatment for neurodegenerative diseases like Alzheimer's and Parkinson's.
- Anti-inflammatory Applications : The compound may modulate inflammatory pathways, presenting opportunities for developing treatments for inflammatory conditions.
Industry
- Material Development : It is employed in the synthesis of new materials with desirable properties for various industrial applications.
- Precursor for Other Compounds : The compound acts as a precursor for synthesizing other valuable chemical entities, expanding its utility in chemical manufacturing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |
| Study 2 | Anticancer Properties | Showed reduced viability of cancer cell lines (e.g., MCF-7) through apoptosis pathways. |
| Study 3 | Neuroprotective Effects | Indicated potential protective effects on neuronal cells under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit certain enzymes involved in disease pathways, thereby modulating their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulation of Signaling Pathways: It may influence various signaling pathways, such as the NF-kB pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Table 2: Electronic and Pharmacokinetic Properties
| Compound Class | LogP | Solubility (µg/mL) | Key Electronic Features |
|---|---|---|---|
| Target Compound | 3.2 | 15.4 | Bromine enhances electrophilicity |
| Pyrido[3,4-d]pyrimidin-4-one (53g) | 2.8 | 22.1 | Dioxolane improves metabolic stability |
| Adamantane Derivatives (4a–k) | 4.5 | 5.8 | High lipophilicity limits solubility |
Biological Activity
The compound 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Pyrido[2,3-d]pyrimidin-4(3H)-one core
- Piperidine ring substituted with a 2-bromo-5-methoxybenzoyl moiety
This unique structure suggests potential interactions with various biological targets, particularly in oncology and neuropharmacology.
Antitumor Activity
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 13 nM against EGFR L858R/T790M mutant kinase, showcasing its potential as an anticancer agent . The introduction of specific substituents has been shown to enhance the cytotoxic effects against various cancer cell lines such as A549 and NCI-H1975.
The proposed mechanism involves inhibition of key signaling pathways involved in tumor growth and proliferation. The compound likely acts as a kinase inhibitor , interfering with the phosphorylation processes crucial for cancer cell survival .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against different cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B1 | A549 | 0.440 ± 0.039 | EGFR inhibition |
| B2 | H1975 | 15.629 ± 1.03 | Kinase inhibition |
| B8 | NCI-H460 | >50 | Non-selective |
These results indicate that while some derivatives show promising activity, others may require structural modifications to enhance efficacy .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of the compound with various targets. The docking studies suggest favorable interactions with the ATP-binding site of kinases, which is critical for their inhibitory action. The binding energy calculations indicated a strong affinity, supporting the hypothesis that these compounds can effectively compete with ATP for binding sites on kinases .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions starting from pyrido[2,3-d]pyrimidin-4(3H)-one and functionalized piperidine intermediates. Key steps include:
- Coupling Reactions : Use of catalytic p-toluenesulfonic acid (PTSA) for condensation, as demonstrated in similar thieno-pyrimidine syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C) for nucleophilic substitution or acylation steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolating the final product .
Optimization Strategy : Apply Design of Experiments (DoE) to minimize trials by systematically varying temperature, catalyst loading, and solvent ratios .
Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the 2-bromo-5-methoxybenzoyl group (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ 3.8–4.0 ppm) and piperidine protons (δ 1.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced: How can computational tools predict physicochemical properties and bioavailability?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute logP (lipophilicity), polar surface area, and H-bond donors/acceptors. These predict oral bioavailability and blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., kinases) using docking software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate toxicity, metabolic stability, and CYP450 interactions .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substitutions at the 2-bromo-5-methoxybenzoyl or piperidine moieties. For example, replacing bromine with chlorine may alter kinase inhibition profiles .
- Dose-Response Studies : Perform IC₅₀ assays to quantify potency variations. Contradictions may arise from off-target effects or assay conditions (e.g., pH, cell line variability) .
- Crystallography : Resolve 3D structures of the compound bound to targets (e.g., kinases) to identify critical binding interactions .
Advanced: What strategies optimize selectivity in kinase inhibition assays?
Methodological Answer:
- Kinase Profiling Panels : Test against a broad panel (e.g., 100+ kinases) to identify off-target hits. Use ATP-competitive controls to distinguish selective inhibitors .
- Resistant Mutant Studies : Engineer kinase mutants (e.g., gatekeeper mutations) to confirm binding site specificity .
- Fragment-Based Design : Introduce substituents (e.g., methyl groups) to exploit hydrophobic pockets in target kinases, reducing off-target binding .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test alternative catalysts (e.g., DCC, EDCI) for acylation reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 20–30% compared to conventional heating .
- Intermediate Stability : Protect reactive groups (e.g., piperidine nitrogen with Boc) to prevent side reactions .
Advanced: How to design a robust SAR study for this compound?
Methodological Answer:
- Core Modifications : Synthesize derivatives with variations in the pyrido-pyrimidinone core (e.g., pyrazolo-pyrimidine analogs) and piperidine substituents .
- Functional Group Scanning : Replace the methoxy group with ethoxy, hydroxyl, or halogens to probe electronic effects .
- High-Throughput Screening (HTS) : Use 96-well plates to test 100+ analogs for activity against primary and secondary targets .
Basic: What purification techniques ensure high purity for in vivo studies?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to achieve ≥95% purity .
- Recrystallization : Use ethanol/water mixtures for final recrystallization to remove residual solvents .
- QC Protocols : Validate purity via LC-MS and elemental analysis (C, H, N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
